Cas no 478841-10-0 (tert-Butyl 3-hydroxyazepane-1-carboxylate)

tert-Butyl 3-hydroxyazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-hydroxyazepane-1-carboxylate
- DTXSID10629069
- YLXNIRRSRXUTCK-UHFFFAOYSA-N
- 478841-10-0
- (S)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
- (R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
- SB33769
- SY237642
- AKOS015996750
- AS-42894
- MFCD11041393
- CS-0039169
- SB33768
- (S)-1-Boc-3-hydroxyazepane
- SY237648
- SCHEMBL2820898
- EN300-70677
- 1-Boc-3-hydroxy-azepane
- 1-Boc-3-hydroxyazepane
- SY237647
- (R)-1-Boc-3-hydroxyazepane
- DB-092218
- TERT-BUTYL3-HYDROXYAZEPANE-1-CARBOXYLATE
- DTXCID00579822
- DUA84110
-
- MDL: MFCD11041393
- Inchi: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3
- InChI Key: YLXNIRRSRXUTCK-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCCC(C1)O
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
tert-Butyl 3-hydroxyazepane-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 3-hydroxyazepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70677-2.5g |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 2.5g |
$3641.0 | 2023-05-29 | ||
Enamine | EN300-70677-5.0g |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 5g |
$5387.0 | 2023-05-29 | ||
Enamine | EN300-70677-0.05g |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 0.05g |
$1560.0 | 2023-05-29 | ||
ChemScence | CS-0039169-1g |
tert-Butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 98.44% | 1g |
$497.0 | 2022-04-02 | |
eNovation Chemicals LLC | D765607-250mg |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 95% | 250mg |
$110 | 2024-06-06 | |
Alichem | A449041948-250mg |
tert-Butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 95% | 250mg |
$229.69 | 2023-09-01 | |
Alichem | A449041948-1g |
tert-Butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 95% | 1g |
$590.42 | 2023-09-01 | |
eNovation Chemicals LLC | Y1210465-100mg |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 97% | 100mg |
$175 | 2023-05-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP701-5G |
tert-butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 97% | 5g |
¥ 10,296.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109809-250mg |
tert-Butyl 3-hydroxyazepane-1-carboxylate |
478841-10-0 | 98% | 250mg |
¥652.00 | 2024-05-12 |
tert-Butyl 3-hydroxyazepane-1-carboxylate Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on tert-Butyl 3-hydroxyazepane-1-carboxylate
tert-Butyl 3-hydroxyazepane-1-carboxylate (CAS No. 478841-10-0): A Comprehensive Overview
In the realm of organic chemistry and pharmaceutical intermediates, tert-Butyl 3-hydroxyazepane-1-carboxylate (CAS No. 478841-10-0) stands out as a versatile compound with significant applications. This azepane derivative is widely recognized for its role in synthesizing complex molecules, particularly in drug discovery and development. Its unique structure, featuring a hydroxyl group and a tert-butyl carbamate moiety, makes it a valuable building block for medicinal chemists.
The compound’s CAS number 478841-10-0 is often searched by researchers seeking high-purity reagents for peptide synthesis or heterocyclic chemistry. Recent trends in AI-driven drug discovery have further amplified interest in such intermediates, as they are frequently used in the design of bioactive molecules. Questions like *“What is the synthetic route for tert-Butyl 3-hydroxyazepane-1-carboxylate?”* or *“Where to buy CAS 478841-10-0?”* are common among organic chemists and procurement specialists.
From a structural perspective, the azepane ring in this compound provides rigidity and conformational flexibility, which are critical for modulating pharmacokinetic properties. The hydroxy group at the 3-position offers a handle for further functionalization, enabling the creation of diverse derivatives. This adaptability aligns with the growing demand for custom synthesis in the pharmaceutical industry, where tailored intermediates are essential for optimizing drug candidates.
Environmental and green chemistry considerations are also driving innovation in the production of tert-Butyl 3-hydroxyazepane-1-carboxylate. Researchers are exploring catalytic methods to reduce waste and improve yield, addressing sustainability concerns. Searches related to *“eco-friendly synthesis of azepane derivatives”* reflect this shift in priorities. Additionally, the compound’s stability under various conditions makes it a reliable choice for long-term storage and scale-up processes.
In summary, tert-Butyl 3-hydroxyazepane-1-carboxylate (CAS No. 478841-10-0) is a pivotal intermediate in modern organic synthesis, bridging the gap between academic research and industrial applications. Its relevance in drug development, coupled with evolving synthetic methodologies, ensures its continued prominence in the chemical landscape.
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